(4aR,7aS)-1-(methoxyacetyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide

Medicinal Chemistry Library Design Physicochemical Profiling

The compound (4aR,7aS)-1-(methoxyacetyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide (CAS 2165805-39-8, molecular formula C₉H₁₆N₂O₄S, MW 248.30) is a chiral, N¹‑functionalized derivative of the octahydrothieno[3,4‑b]pyrazine 6,6‑dioxide bicyclic scaffold. It was first reported in the peer‑reviewed primary literature as part of a series of new N‑substituted derivatives synthesized specifically for downstream biological screening.

Molecular Formula C9H16N2O4S
Molecular Weight 248.3 g/mol
CAS No. 2165805-39-8
Cat. No. B1410939
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4aR,7aS)-1-(methoxyacetyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide
CAS2165805-39-8
Molecular FormulaC9H16N2O4S
Molecular Weight248.3 g/mol
Structural Identifiers
SMILESCOCC(=O)N1CCNC2C1CS(=O)(=O)C2
InChIInChI=1S/C9H16N2O4S/c1-15-4-9(12)11-3-2-10-7-5-16(13,14)6-8(7)11/h7-8,10H,2-6H2,1H3/t7-,8+/m0/s1
InChIKeyJXJUPQCGWOYODI-JGVFFNPUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4aR,7aS)-1-(methoxyacetyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide (CAS 2165805-39-8) – Procurement-Ready Scaffold Overview


The compound (4aR,7aS)-1-(methoxyacetyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide (CAS 2165805-39-8, molecular formula C₉H₁₆N₂O₄S, MW 248.30) is a chiral, N¹‑functionalized derivative of the octahydrothieno[3,4‑b]pyrazine 6,6‑dioxide bicyclic scaffold. It was first reported in the peer‑reviewed primary literature as part of a series of new N‑substituted derivatives synthesized specifically for downstream biological screening [1]. The parent scaffold (CAS 53056‑91‑0, C₆H₁₂N₂O₂S, MW 176.24 g·mol⁻¹) has a well‑documented physicochemical profile, including a predicted ACD/LogP of −1.81 and a topological polar surface area of 67 Ų . The methoxyacetyl substitution introduces additional hydrogen‑bond acceptor capacity and alters the lipophilicity profile, making this derivative chemically and pharmacologically distinct from the unsubstituted core and from other N‑substituted variants within the same series.

Why Octahydrothieno[3,4‑b]pyrazine 6,6‑dioxide Derivatives Cannot Be Interchanged – Selection Relevance for CAS 2165805‑39‑8


Octahydrothieno[3,4‑b]pyrazine 6,6‑dioxide derivatives are not functionally interchangeable; both the nature and the position of N‑substituents dictate the compound’s physicochemical properties and ultimate application. The parent scaffold (CAS 53056‑91‑0) and its 1,4‑dialkanol derivatives are described in the patent literature primarily as monomers for polyurethane and polyamide synthesis [2]. In contrast, the monofunctionalized N¹‑(methoxyacetyl) derivative reported by Prezent et al. (2024) was designed expressly as a small‑molecule probe for biological screening, targeting a completely different end‑use space [1]. Simply substituting an unsubstituted core or a 1,4‑disubstituted polymer‑grade analog for CAS 2165805‑39‑8 would introduce a different hydrogen‑bonding profile, altered lipophilicity, and an incorrect stereoelectronic environment, with direct consequences for biological assay reproducibility and hit‑expansion campaigns. The quantitative evidence below demonstrates exactly where this compound diverges from its closest available alternatives.

(4aR,7aS)-1-(methoxyacetyl)octahydrothieno[3,4‑b]pyrazine 6,6‑dioxide – Quantitative Differentiation Evidence vs. Closest Comparators


Molecular Weight & Formula Differentiation vs. Unsubstituted Parent Scaffold (CAS 53056‑91‑0)

Introduction of the N¹‑methoxyacetyl group increases the molecular weight by 72.06 g·mol⁻¹ relative to the unsubstituted octahydrothieno[3,4‑b]pyrazine 6,6‑dioxide scaffold (CAS 53056‑91‑0). This mass shift corresponds to the addition of C₃H₅O₂, fundamentally altering the polar surface area and hydrogen‑bond acceptor count. The unsubstituted scaffold has a predicted ACD/LogP of −1.81 and a TPSA of 67 Ų ; the methoxyacetyl derivative, while experimentally unmeasured, is expected to have a moderately higher LogP due to the added methylene and acetyl carbons, and an increased hydrogen‑bond acceptor capacity from the additional carbonyl and ether oxygens. This physicochemical divergence is critical for library screening: the methoxyacetyl derivative occupies a distinct region of chemical property space compared with the parent diamine scaffold [1].

Medicinal Chemistry Library Design Physicochemical Profiling

Purity Comparison Across Commercial Vendors for CAS 2165805‑39‑8

Commercially available batches of (4aR,7aS)-1-(methoxyacetyl)octahydrothieno[3,4‑b]pyrazine 6,6‑dioxide exhibit measurable purity differences across vendors. AKSci offers a minimum purity of 95 % , MolCore supplies the compound at NLT 97 % purity , and Leyan provides material at 98 % purity . This 3‑percentage‑point spread between the lowest and highest purity grades is meaningful for applications requiring high‑fidelity concentration‑response measurements: a 95 % purity batch introduces up to 5 % undefined impurity burden, which can confound IC₅₀ determinations in the low‑micromolar range, whereas a 98 % batch reduces that uncertainty to ≤2 %.

Procurement Quality Assurance Assay Reproducibility Chemical Sourcing

Stereochemical Configuration Stability vs. Racemic or Diastereomeric Mixtures

The target compound is synthesized with a defined (4aR,7aS) cis‑fused ring junction configuration, as evidenced by its preparation from stereochemically characterized intermediates in the Prezent et al. (2024) synthetic scheme [1]. The parent octahydrothieno[3,4‑b]pyrazine 6,6‑dioxide scaffold also adopts the cis configuration (CSID:5774526); however, N¹‑substitution can, in principle, scramble the stereochemical integrity of the pyrazine ring nitrogens if not carefully controlled. The Prezent synthesis employs a stepwise Boc‑protection/alkylation/deprotection sequence that preserves the (4aR,7aS) configuration at the ring junction while achieving regioselective N¹‑functionalization [1]. In contrast, generic or bulk‑produced analogs lacking documented stereochemical quality control may contain variable amounts of the trans‑diastereomer, which can exhibit divergent biological target engagement.

Chiral Synthesis Stereochemical Purity Enantiomer‑Specific Activity

Application‑Domain Differentiation: Biological Screening vs. Polymer‑Grade Monomers

The octahydrothieno[3,4‑b]pyrazine 6,6‑dioxide scaffold serves two fundamentally distinct application domains. Patent US3940396A discloses 1,4‑dialkanol and 4‑alkanol derivatives of this scaffold as monomers for polyurethane production, with claims directed toward polymer‑grade intermediates and their use in materials science [2]. In contrast, the mono‑N¹‑(methoxyacetyl) derivative reported by Prezent et al. (2024) was synthesized explicitly for biological screening purposes [1]. The 1,4‑disubstituted polymer‑grade analogs are optimized for diol reactivity and thermal stability rather than for drug‑like properties; they carry two bulky alkanol chains that would likely violate Lipinski’s rule‑of‑five and exhibit poor membrane permeability. The monofunctionalized N¹‑(methoxyacetyl) derivative, by retaining a free NH at position 4, presents a more balanced drug‑like profile with a lower molecular weight (248.30 vs. typically >300 for 1,4‑dialkanols) and a single polar functionality amenable to further medicinal chemistry elaboration.

Drug Discovery Polymer Chemistry Application‑Purpose Mismatch

(4aR,7aS)-1-(methoxyacetyl)octahydrothieno[3,4‑b]pyrazine 6,6‑dioxide – Best‑Fit Application Scenarios Based on Verifiable Evidence


Medicinal Chemistry Hit‑Expansion and Library Design

The N¹‑(methoxyacetyl) derivative serves as a pre‑functionalized, chirally defined building block for hit‑expansion libraries. Its monofunctionalization (free NH at position 4) allows further parallel derivatization—acylation, sulfonylation, or reductive amination—while maintaining the (4aR,7aS) stereochemistry. The predicted LogP range (estimated between −1.0 and 0.0, based on the parent scaffold’s ACD/LogP of −1.81 and the added C₃H₅O₂ moiety) places it within desirable property space for CNS and oral bioavailability programs. As the compound was synthesized precisely for biological screening , procurement from a supplier offering documented purity (e.g., Leyan 98 % ) ensures the highest likelihood of reproducible SAR data. This scenario directly leverages the purity evidence (Section 3, Evidence Item 2) and stereochemical differentiation (Section 3, Evidence Item 3).

Biological Screening for Enzyme or Receptor Target Identification

The compound is purpose‑synthesized for biological screening and, as a single stereoisomer with a defined substitution pattern, is suitable for primary biochemical or cell‑based screens. Although no IC₅₀ or Kᵢ data have been published for this specific derivative as of the literature cutoff, its structural class—thieno[3,4‑b]pyrazine derivatives—has demonstrated activity as human transglutaminase 2 inhibitors and in antimicrobial/anticancer phenotypic screens. Using the highest commercially available purity (98 % ) minimizes false‑positive rates in high‑throughput screening. This scenario is derived from the application‑domain evidence (Section 3, Evidence Item 4) and purity comparison (Section 3, Evidence Item 2).

Physicochemical Property‑Based Analog Selection in Lead Optimization

When selecting a starting point for lead optimization, the methoxyacetyl derivative offers a balanced polar surface area and hydrogen‑bond donor/acceptor profile distinct from both the hydrophilic parent diamine (predicted LogP −1.81, 4 H‑bond acceptors, 2 H‑bond donors ) and the hydrophobic 1,4‑dialkanol polymer‑grade analogs (MW >300, multiple rotatable bonds ). This intermediate property profile makes it suited for permeability‑limited or transporter‑mediated pharmacokinetic studies. The molecular weight difference of +72 g·mol⁻¹ over the parent scaffold (Section 3, Evidence Item 1) provides a quantifiable benchmark for evaluating the impact of N¹‑substitution on ADME parameters.

Quality‑Controlled Procurement for Collaborative Multi‑Site Studies

In multi‑institutional screening consortia, batch‑to‑batch consistency and documented purity are non‑negotiable. The availability of the compound at three distinct purity tiers (95 %, 97 %, 98 % ) allows procurement officers to select the grade appropriate to their assay sensitivity. For biochemical assays requiring <2 % background impurity interference, the 98 % grade is the rational choice; for initial milligram‑scale scouting or synthetic chemistry applications, the 95 % grade may suffice. This scenario directly exploits the purity‑comparison evidence (Section 3, Evidence Item 2).

Quote Request

Request a Quote for (4aR,7aS)-1-(methoxyacetyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.